Hermophenyl
Overview
Description
Hermophenyl is a phenolic compound characterized by its aromatic ring structure with a hydroxyl group attached. Phenolic compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, like other phenolic compounds, exhibits antioxidant, antimicrobial, and anti-inflammatory properties, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hermophenyl can be synthesized through several methods, including nucleophilic aromatic substitution and direct hydroxylation of aromatic compounds. One common method involves the reaction of an aryl halide with a strong nucleophile, such as sodium hydroxide, under elevated temperatures and pressures. This process typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature ceramic methods. This involves heating together non-volatile solids, such as metal oxides, to form the desired product. The reaction conditions are carefully controlled to ensure the purity and yield of this compound. Industrial production may also involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: Hermophenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many biological and chemical processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinones, which have applications in photography and as antioxidants.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions to achieve the desired substitutions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halo derivatives of this compound
Scientific Research Applications
Hermophenyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its antioxidant properties, which can protect cells from oxidative damage.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial effects, making it a candidate for drug development.
Industry: Utilized in the production of polymers, resins, and as an additive in food and cosmetics for its preservative properties.
Mechanism of Action
The mechanism by which Hermophenyl exerts its effects is primarily through its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is attributed to the hydroxyl group on the aromatic ring, which can easily donate a hydrogen atom to stabilize reactive oxygen species. Additionally, this compound can interact with various molecular targets, including enzymes and cellular receptors, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
- Catechol
- Resorcinol
- Hydroquinone
Properties
IUPAC Name |
disodium;mercury(2+);4-oxidobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O4S.Hg.2Na/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;/h2*1-4,7H,(H,8,9,10);;;/q;;+2;2*+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEXLBNIMKSDMW-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[O-])S(=O)(=O)[O-].C1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+].[Hg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8HgNa2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968231 | |
Record name | Mercury sodium 4-oxidobenzene-1-sulfonate (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535-55-7 | |
Record name | Mercuric sodium p-phenolsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercury sodium 4-oxidobenzene-1-sulfonate (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERCURIC SODIUM P-PHENOLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8190OR1BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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